N-methyl-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide
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Overview
Description
“N-methyl-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of such compounds often involves the creation of a thiazole ring with variable substituents . For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, which contains sulfur and nitrogen . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the substituents on the thiazole ring . The reaction mixture is often monitored by thin layer chromatography (TLC) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, the compound has a molecular weight of 205.93 . The NMR and IR spectra provide further insights into its structure .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . They can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health conditions.
Analgesic Activity
Some thiazole compounds have shown analgesic (pain-relieving) properties . They could be used in the development of new pain management drugs.
Anti-inflammatory Activity
Thiazole derivatives can also exhibit anti-inflammatory effects . This makes them potential candidates for treating conditions characterized by inflammation.
Antimicrobial Activity
Thiazole compounds have demonstrated antimicrobial activity against various bacterial species . They could be used in the development of new antibiotics.
Antifungal Activity
Similar to their antimicrobial properties, thiazole derivatives can also act against fungal species . This opens up possibilities for new antifungal medications.
Antiviral Activity
Thiazole compounds have shown potential in combating viral infections . They could be instrumental in the development of antiviral drugs.
Antitumor Activity
Thiazole derivatives have shown promise in cancer treatment. They have demonstrated antitumor or cytotoxic drug properties with lesser side effects . This could lead to the development of more effective and safer cancer therapies.
Neuroprotective Activity
Thiazole compounds have been found to have neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The properties of thiazole derivatives can be influenced by various factors, including the presence of different substituents on the thiazole ring .
Future Directions
The future research directions for this compound could involve further exploration of its biological activities and potential applications. For instance, it could be investigated for its antimicrobial and antiproliferative properties . Additionally, its potential role in the regulation of central inflammation could also be explored .
properties
IUPAC Name |
N-methyl-2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2S/c1-17-11(20)6-9-7-22-12(19-9)18-8-2-4-10(5-3-8)21-13(14,15)16/h2-5,7H,6H2,1H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITACIKJCMPVIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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